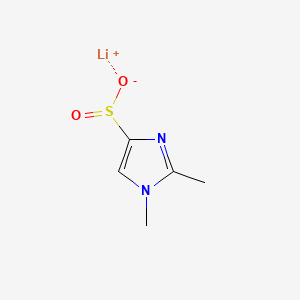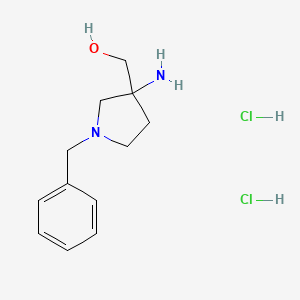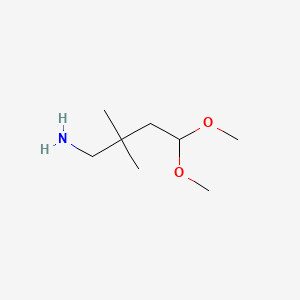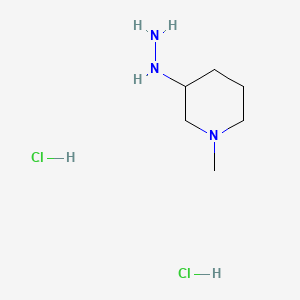
lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate, commonly known as LiDMS, is an organic compound that is widely used in scientific research as a lithium ion source. It is a salt composed of lithium ions and the anion of dimethyl-1H-imidazole-4-sulfinate (DMS). It is a colorless, water-soluble solid with a melting point of 218 °C and a boiling point of 220 °C. LiDMS is a commercially available compound and is often used in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate is widely used in scientific research applications, particularly in biochemical and physiological experiments. It is often used as a source of lithium ions for the study of ion transport across biological membranes. It is also used in the study of enzyme-catalyzed reactions, as an electrolyte in fuel cells, and as a reagent in organic synthesis.
Mecanismo De Acción
Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate is a source of lithium ions, which are necessary for many biochemical and physiological processes. Lithium ions can affect the activity of enzymes, the transport of ions across membranes, and other physiological processes.
Biochemical and Physiological Effects
Lithium ions are essential for many biochemical and physiological processes. They are involved in signal transduction pathways, the regulation of gene expression, and the maintenance of cell homeostasis. In addition, lithium ions can affect the activity of enzymes, the transport of ions across membranes, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate in laboratory experiments is its high solubility in water, which makes it easy to use and manipulate. In addition, its low melting point makes it easy to store and handle. However, there are some limitations to using Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate in laboratory experiments. It is a relatively expensive compound, and its reactivity can be unpredictable in some conditions.
Direcciones Futuras
There are many potential future directions for research involving Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate. These include further investigation into its biochemical and physiological effects, its use as a source of lithium ions in fuel cells, and its use as a reagent in organic synthesis. In addition, further research into the synthesis of Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate and its reactivity in different conditions could lead to new applications for this compound.
Métodos De Síntesis
Lilithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate can be synthesized by reacting lithium hydroxide with dimethyl-1H-imidazole-4-sulfinate (lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate) in an aqueous solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 40 °C). The product can be isolated by filtration or precipitation and then dried.
Propiedades
IUPAC Name |
lithium;1,2-dimethylimidazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.Li/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZGUDULKZQFHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=CN1C)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 1,2-dimethyl-1H-imidazole-4-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)



![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)

